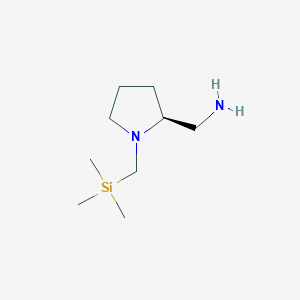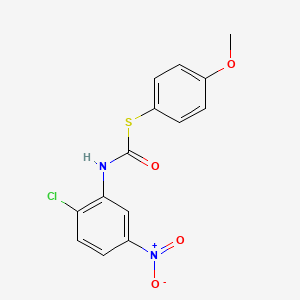![molecular formula C13H14Cl5N3OS B11945097 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thiourea group, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the thiourea derivative. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as crystallization and chromatography are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,2,2-Trichloroethylamine
- Isobutyryl chloride
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is unique due to its combination of multiple chlorine atoms and a thiourea group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14Cl5N3OS |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H14Cl5N3OS/c1-6(2)10(22)20-11(13(16,17)18)21-12(23)19-9-4-3-7(14)5-8(9)15/h3-6,11H,1-2H3,(H,20,22)(H2,19,21,23) |
Clé InChI |
MGJIKKLPQUBKLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
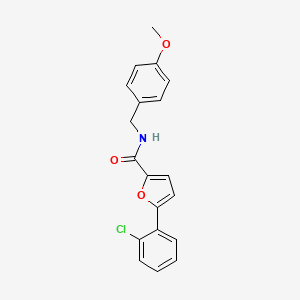
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)

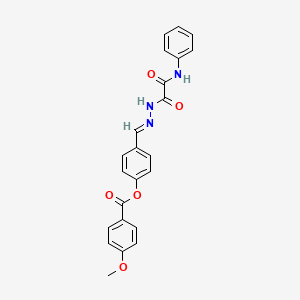

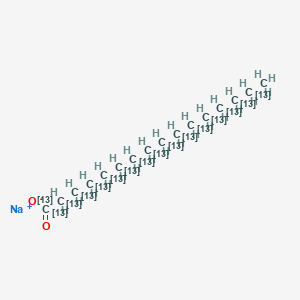
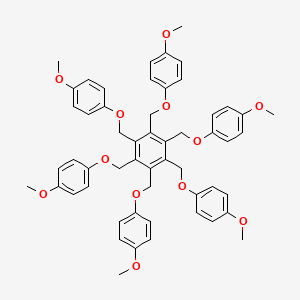
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
